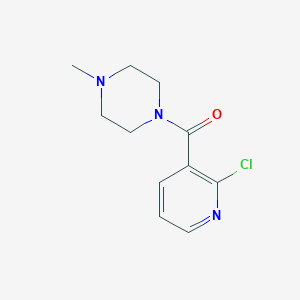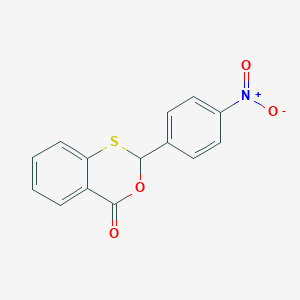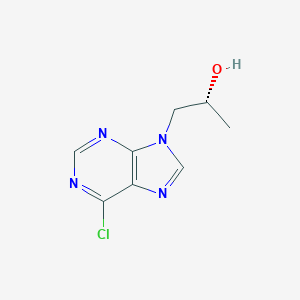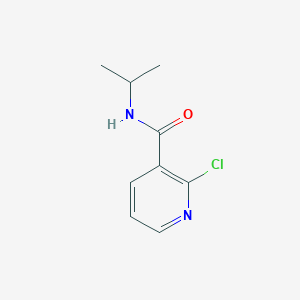![molecular formula C24H28N2O3S2 B186411 Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 4633-44-7](/img/structure/B186411.png)
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is not fully understood, but it is believed to involve modulation of the GABAergic system and inhibition of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has been shown to have various biochemical and physiological effects. It has been found to increase GABA levels in the brain, leading to its potential use in the treatment of anxiety and other GABA-related disorders. Additionally, the compound has been found to have antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate in lab experiments is its potential therapeutic applications in various diseases. However, there are also limitations to its use, including the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications in various diseases. Additionally, research should be conducted to determine the optimal dosage and potential side effects of the compound. Further studies could also investigate the potential use of Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate in combination with other therapeutic agents to enhance its efficacy.
Synthesemethoden
The synthesis of Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with 2-aminothiophenol to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has been studied for its potential therapeutic applications in various scientific research studies. One study found that the compound exhibited anticonvulsant activity in animal models, suggesting potential use in the treatment of epilepsy. Another study found that the compound showed anti-inflammatory activity, indicating potential use in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
4633-44-7 |
|---|---|
Produktname |
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate |
Molekularformel |
C24H28N2O3S2 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
pentyl 2-[[3-(2-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H28N2O3S2/c1-3-4-9-14-29-20(27)15-30-24-25-22-21(17-11-6-8-13-19(17)31-22)23(28)26(24)18-12-7-5-10-16(18)2/h5,7,10,12H,3-4,6,8-9,11,13-15H2,1-2H3 |
InChI-Schlüssel |
RLVDSUXUUPRDRY-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4C |
Kanonische SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



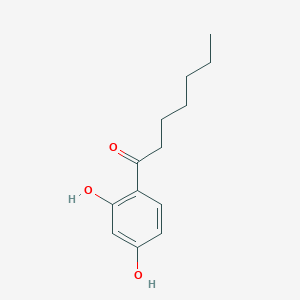
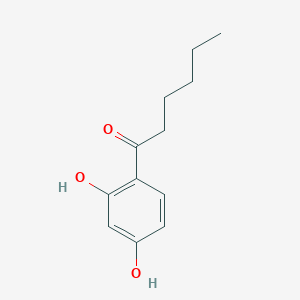
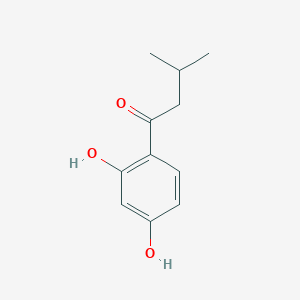
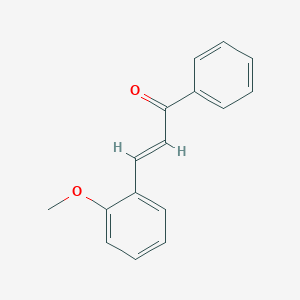
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)


